

# GW 766994 and its Effects on Airway Inflammation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GW 766994 |           |
| Cat. No.:            | B1672477  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**GW 766994** is an orally active, selective antagonist of the C-C chemokine receptor 3 (CCR3). This receptor plays a crucial role in the chemotaxis of eosinophils, key inflammatory cells implicated in the pathophysiology of allergic airway diseases such as asthma. Developed by GlaxoSmithKline, **GW 766994** was investigated as a potential therapeutic agent for eosinophilic airway inflammation. While preclinical evidence suggested a potential role in mitigating eosinophil recruitment, clinical trial results in patients with eosinophilic asthma did not demonstrate a significant reduction in airway eosinophilia. However, the compound did show a modest but statistically significant improvement in airway hyperresponsiveness and asthma control symptoms. This guide provides a comprehensive technical overview of **GW 766994**, summarizing its mechanism of action, key experimental data from clinical studies, and relevant methodologies.

## **Introduction to GW 766994**

**GW 766994** is a small molecule antagonist that specifically targets the CCR3 receptor.[1] The rationale for its development was based on the established role of the eotaxin/CCR3 axis in orchestrating eosinophilic inflammation, a hallmark of allergic asthma.[2] Eotaxins (CCL11, CCL24, CCL26) are potent chemoattractants for eosinophils, and their interaction with CCR3 on the surface of these cells mediates their migration from the bloodstream into airway tissues.



[2] By blocking this interaction, **GW 766994** was hypothesized to reduce airway eosinophilia and, consequently, alleviate asthma symptoms and exacerbations.

# **Mechanism of Action: CCR3 Antagonism**

**GW 766994** functions as a competitive antagonist at the CCR3 receptor.[3] It binds to the receptor, preventing the binding of its natural chemokine ligands, primarily eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26). This blockade inhibits the intracellular signaling cascades that are normally initiated by ligand binding, which include G-protein activation, calcium mobilization, and activation of downstream pathways leading to chemotaxis and cellular activation.

## In Vitro Pharmacology

The potency of **GW 766994** as a CCR3 antagonist has been determined in vitro.

| Parameter | Value | Cell Line                               | Assay                                          | Reference |
|-----------|-------|-----------------------------------------|------------------------------------------------|-----------|
| pIC50     | 8.0   | K562 cells<br>transfected with<br>hCCR3 | [ <sup>125</sup> I]-eotaxin-1<br>binding assay | [4]       |

This pIC50 value corresponds to an IC50 of 10 nM, indicating high-affinity binding to the human CCR3 receptor.

# The CCR3 Signaling Pathway and Inhibition by GW 766994

The binding of eotaxins to CCR3 on eosinophils triggers a G-protein coupled signaling cascade that is central to their recruitment and activation in the airways. **GW 766994** disrupts this pathway at its initial step.





Click to download full resolution via product page

Figure 1: CCR3 Signaling Pathway and Inhibition by GW 766994.



### **Preclinical In Vivo Studies**

Detailed preclinical in vivo data for **GW 766994** in animal models of asthma are not extensively available in the public domain. Typically, for a compound of this class, preclinical evaluation would involve models such as ovalbumin-sensitized mice or guinea pigs to assess the following endpoints:

- Bronchoalveolar Lavage (BALF) Cell Counts: Measurement of eosinophil and other inflammatory cell numbers in the fluid washed from the lungs.
- Airway Hyperresponsiveness (AHR): Assessment of the exaggerated bronchoconstrictor response to stimuli like methacholine.
- Lung Histology: Microscopic examination of lung tissue for signs of inflammation and remodeling.
- Cytokine and Chemokine Levels: Measurement of inflammatory mediators in BALF or lung tissue.

While specific data for **GW 766994** is scarce, studies on other CCR3 antagonists and in CCR3 knockout mice have demonstrated a significant reduction in allergen-induced airway eosinophilia and, in some cases, airway hyperresponsiveness, providing a strong rationale for the clinical development of compounds like **GW 766994**.[5]

### Clinical Trial Evidence: NCT01160224

A key clinical study (NCT01160224), published by Neighbour et al. in 2014, evaluated the safety and efficacy of **GW 766994** in patients with asthma and eosinophilic bronchitis.[5][6]

# **Experimental Protocol: Clinical Trial (NCT01160224)**

The study was a randomized, double-blind, placebo-controlled, parallel-group trial.





Click to download full resolution via product page

Figure 2: Workflow of the NCT01160224 Clinical Trial.

## **Key Methodologies**



- Sputum Induction and Analysis: Sputum was induced by inhalation of nebulized hypertonic saline. The collected sputum was processed to obtain a cell pellet, and differential cell counts were performed on cytospins stained with a Romanowsky-type stain.
- Methacholine Challenge (PC20): Airway hyperresponsiveness was assessed by determining the provocative concentration of methacholine that caused a 20% fall in Forced Expiratory Volume in one second (FEV1).
- Asthma Control Questionnaire (ACQ): Patients completed the ACQ, a validated questionnaire to assess asthma symptoms and rescue medication use over the preceding week.

#### **Clinical Trial Results**

Despite achieving plasma concentrations consistent with over 90% receptor occupancy, **GW 766994** did not meet its primary endpoint of significantly reducing sputum eosinophil counts.[6]

Table 1: Effect of GW 766994 on Sputum Eosinophils

| Parameter                                   | GW 766994                                | Placebo | p-value |
|---------------------------------------------|------------------------------------------|---------|---------|
| Change from Baseline in Sputum Eosinophil % | Not significantly different from placebo | -       | >0.05   |

However, the study did reveal some potentially beneficial effects on secondary endpoints.

Table 2: Effect of GW 766994 on Secondary Endpoints



| Parameter                                                        | Change with GW<br>766994   | Change with Placebo        | p-value |
|------------------------------------------------------------------|----------------------------|----------------------------|---------|
| PC20 Methacholine (doubling dose)                                | +0.66                      | Not reported               | <0.05   |
| Asthma Control Questionnaire (ACQ) Score                         | -0.43                      | Not reported               | <0.05   |
| FEV1                                                             | No significant improvement | No significant improvement | >0.05   |
| Ex vivo chemotactic effect of sputum supernatants on eosinophils | Attenuated                 | -                          | <0.05   |

Data extracted from Neighbour et al., 2014.[6]

# **Discussion and Future Perspectives**

The clinical trial results for **GW 766994** were unexpected, given the strong preclinical rationale for CCR3 antagonism in asthma. The lack of a significant effect on sputum eosinophil numbers, despite high receptor occupancy and a demonstrable attenuation of ex vivo chemotaxis, suggests a more complex mechanism of eosinophil recruitment and activation in the asthmatic airway than previously understood.[6] It is possible that other chemokine pathways or factors contribute to eosinophil trafficking in this patient population.

The modest but statistically significant improvements in airway hyperresponsiveness (PC20) and asthma control (ACQ score) are intriguing.[6] These findings suggest that CCR3 antagonism may have effects beyond simply blocking eosinophil recruitment. For instance, CCR3 is also expressed on other inflammatory cells, such as basophils and mast cells, and its blockade could modulate their function.[4]

The clinical development of **GW 766994** for asthma was discontinued.[1] However, the study provided valuable insights into the complexities of targeting chemokine receptors in inflammatory diseases. Future research in this area may focus on:



- The role of other chemokine receptors in eosinophilic inflammation.
- The potential for combination therapies that target multiple inflammatory pathways.
- The development of "biased" CCR3 antagonists that selectively modulate downstream signaling pathways.

#### Conclusion

**GW 766994** is a potent and selective CCR3 antagonist that, despite a strong preclinical rationale, did not demonstrate efficacy in reducing airway eosinophilia in a clinical trial of patients with eosinophilic asthma. However, the observed improvements in airway hyperresponsiveness and asthma control suggest that CCR3 may play a role in the pathophysiology of asthma beyond eosinophil recruitment. The findings from the **GW 766994** clinical trial have been instrumental in refining our understanding of the role of the eotaxin/CCR3 axis in allergic airway inflammation and continue to inform the development of novel therapeutics for asthma and other eosinophilic disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. mdpi.com [mdpi.com]
- 2. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DataMed Data Discovery Index [datamed.org]
- 4. Novel Peptide Nanoparticle Biased Antagonist of CCR3 Blocks Eosinophil Recruitment and Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The murine CCR3 receptor regulates both the role of eosinophils and mast cells in allergen-induced airway inflammation and hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]



- 6. Selective inhibition of eosinophil influx into the lung by small molecule CC chemokine receptor 3 antagonists in mouse models of allergic inflammation PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GW 766994 and its Effects on Airway Inflammation: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672477#gw-766994-and-its-effects-on-airway-inflammation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com